(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring, a triethylsilyl group, and a pent-4-yn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the protection of a hydroxyl group with a triethylsilyl group, followed by the formation of the oxane ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The oxane ring and triethylsilyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pent-4-yn-2-ol moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-[(Oxan-2-yl)oxy]-5-(trimethylsilyl)pent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-3-ol: Similar structure but with a hydroxyl group at a different position.
Uniqueness
The uniqueness of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
919770-52-8 |
---|---|
Molekularformel |
C16H30O3Si |
Molekulargewicht |
298.49 g/mol |
IUPAC-Name |
(2S)-1-(oxan-2-yloxy)-5-triethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C16H30O3Si/c1-4-20(5-2,6-3)13-9-10-15(17)14-19-16-11-7-8-12-18-16/h15-17H,4-8,10-12,14H2,1-3H3/t15-,16?/m0/s1 |
InChI-Schlüssel |
SOVBWOXJYXTKPV-VYRBHSGPSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)C#CC[C@@H](COC1CCCCO1)O |
Kanonische SMILES |
CC[Si](CC)(CC)C#CCC(COC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.